molecular formula C19H26O4 B7803379 Coenzyme Q2 CAS No. 7704-04-3

Coenzyme Q2

Cat. No.: B7803379
CAS No.: 7704-04-3
M. Wt: 318.4 g/mol
InChI Key: SQQWBSBBCSFQGC-JLHYYAGUSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ubiquinone-2 typically involves the condensation of a quinone nucleus with a polyisoprenoid side chain. One common method includes the alkylation of 2,3-dimethoxy-5-methyl-1,4-benzoquinone with a prenyl bromide under basic conditions . The reaction is usually carried out in the presence of a strong base such as potassium carbonate in an aprotic solvent like dimethylformamide.

Industrial Production Methods: Industrial production of ubiquinone-2 often employs microbial fermentation processes. Specific strains of bacteria or yeast are genetically engineered to overproduce the compound. The fermentation broth is then subjected to extraction and purification processes, including solvent extraction, crystallization, and chromatography .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Comparison:

This compound’s distinct properties and versatile applications make it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

2-[(2E)-3,7-dimethylocta-2,6-dienyl]-5,6-dimethoxy-3-methylcyclohexa-2,5-diene-1,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26O4/c1-12(2)8-7-9-13(3)10-11-15-14(4)16(20)18(22-5)19(23-6)17(15)21/h8,10H,7,9,11H2,1-6H3/b13-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQQWBSBBCSFQGC-JLHYYAGUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C(=C(C1=O)OC)OC)CC=C(C)CCC=C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=O)C(=C(C1=O)OC)OC)C/C=C(\C)/CCC=C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001019698
Record name Ubiquinone Q2
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Molecular Weight

318.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Ubiquinone-2
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0006709
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

606-06-4, 7704-04-3, 1339-63-5
Record name Coenzyme Q2
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Record name Ubiquinone Q2
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Record name Ubiquinone Q2
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Record name Ubiquinone Q2
Source DrugBank
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Record name Ubiquinone Q2
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Record name Ubiquinones
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Record name UBIQUINONE Q2
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Record name Ubiquinone-2
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0006709
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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